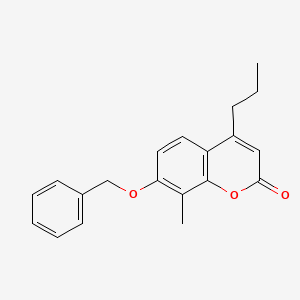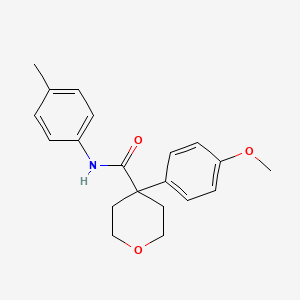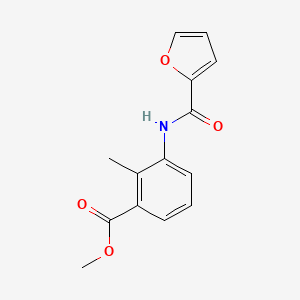![molecular formula C15H16FNO2S B5764231 N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B5764231.png)
N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide, also known as FPEMS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the inflammatory and pain pathways. N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide has also been shown to modulate the activity of neurotransmitters in the central nervous system, resulting in its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide has also been found to increase the levels of anti-inflammatory cytokines such as IL-10. Moreover, N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide has been shown to modulate the activity of neurotransmitters such as GABA and glutamate, resulting in its anticonvulsant and neuroprotective effects.
Advantages and Limitations for Lab Experiments
N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. Moreover, N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide also has some limitations. Its mechanism of action is not fully understood, and its toxicity profile has not been fully evaluated.
Future Directions
There are several future directions for the research on N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide. Firstly, further studies are needed to elucidate its mechanism of action and to evaluate its toxicity profile. Moreover, N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide can be further investigated for its potential use in the treatment of neurodegenerative diseases and cancer. Additionally, N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide can be modified to improve its pharmacokinetic properties and efficacy. Finally, N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide can be used as a lead compound for the development of new drugs with similar or improved therapeutic properties.
Conclusion:
In conclusion, N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has been synthesized using various methods and has been extensively studied for its anti-inflammatory, analgesic, anticonvulsant, neuroprotective, and anticancer properties. Further research is needed to elucidate its mechanism of action, evaluate its toxicity profile, and explore its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide involves the reaction between 4-fluoroacetophenone and N-phenylmethanesulfonamide in the presence of a base and a solvent. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide. This method has been optimized to achieve high yields and purity of the final product.
Scientific Research Applications
N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moreover, N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide has been reported to possess anticancer activity against various cancer cell lines.
properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c16-15-8-6-13(7-9-15)10-11-17-20(18,19)12-14-4-2-1-3-5-14/h1-9,17H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAJJHXJSAVCBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201171 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine](/img/structure/B5764152.png)

![N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide](/img/structure/B5764160.png)
![1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone [1-(4-nitrophenyl)ethylidene]hydrazone](/img/structure/B5764168.png)
![2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile](/img/structure/B5764173.png)
![2-cyano-3-[(5-methyl-3-isoxazolyl)amino]-2-propenethioamide](/img/structure/B5764175.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(4-fluorophenyl)(4-piperidin-1-ylphenyl)methylene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5764193.png)
![5-chloro-2-[(2-chloro-6-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5764198.png)
![4,4'-[(thioxomethylene)bis(hydrazin-2-yl-1-ylidenemethylylidene)]dibenzoic acid](/img/structure/B5764207.png)
![3,4-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5764214.png)


![N-[2-(4-morpholinyl)ethyl]-3-phenylacrylamide](/img/structure/B5764254.png)
